molecular formula C22H15ClN2O3 B14963043 3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14963043
M. Wt: 390.8 g/mol
InChI Key: SBPREIZWOYAIPQ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Substitution Reactions: Introduction of the 3-chlorophenyl group can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Final Cyclization: The final step may involve cyclization to form the dione structure under specific reaction conditions such as heating with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The dione structure can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its anticancer properties.

    2-Phenylquinazoline: Studied for its antimicrobial activity.

    3-Chloroquinazoline: Used in the synthesis of various pharmaceuticals.

Uniqueness

3-(3-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and dione structure, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C22H15ClN2O3/c23-16-9-6-10-17(13-16)25-21(27)18-11-4-5-12-19(18)24(22(25)28)14-20(26)15-7-2-1-3-8-15/h1-13H,14H2

InChI Key

SBPREIZWOYAIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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